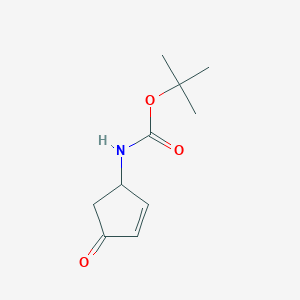

tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7H,6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNIZHSVECIKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-oxocyclopent-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-oxocyclopent-2-en-1-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce alcohols or amines, and substitution can result in various substituted carbamates .

Scientific Research Applications

tert-Butyl N-(4-oxocyclopent-2-en-1-yl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differentiators

Ring Size and Strain :

- The cyclopentene ring in the target compound introduces angle strain , enhancing reactivity in Diels-Alder or Michael addition reactions compared to six-membered analogs (e.g., cyclohexene derivatives) .

- Oxolane (five-membered ether) in tert-butyl N-(4-oxooxolan-3-yl)carbamate lacks strain but offers conformational rigidity for stereoselective synthesis .

Functional Group Effects: Oxo group: Enhances electrophilicity for nucleophilic attacks (e.g., Grignard additions) . Amino group: Increases basicity and utility in peptide coupling (e.g., tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate) . Cyano group: Facilitates click chemistry or nitrile-to-amide transformations (e.g., tert-butyl N-(4-cyanooxan-4-yl)carbamate) .

Stability and Handling :

Research Findings and Trends

- Pharmaceutical Applications: Derivatives like tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate () are explored as protease inhibitor precursors, leveraging their β-hydroxy ketone motifs .

- Material Science : Carbamates with bicyclic frameworks (e.g., tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate) show promise in polymer cross-linking due to their rigid structures .

- Chiral Synthesis : Enantiopure cyclopentene derivatives (e.g., ’s tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate) are critical for asymmetric catalysis .

Biological Activity

Tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its synthesis, biological interactions, and potential applications in drug development, supported by relevant data and case studies.

Compound Overview

- Molecular Formula : C₁₀H₁₅NO₃

- Molecular Weight : 197.23 g/mol

- CAS Number : 657396-97-9

The compound features a tert-butyl group and a cyclopentene derivative, which contribute to its unique reactivity and potential biological interactions.

Synthesis of this compound

The synthesis typically involves several key steps:

- Formylation : Introduction of a formyl group.

- Reduction : Reduction of intermediates to enhance yield.

- Protection of Hydroxy Group : Protecting functional groups to prevent unwanted reactions.

- Mitsunobu Reaction : Used for enantiodivergent synthesis, yielding both (−)- and (+)-isomers with good selectivity.

The compound has been synthesized with good yield and selectivity, demonstrating its utility in the creation of chiral centers essential for drug development .

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor for various enzymes. It has been implicated in the development of protease inhibitors and compounds targeting β-secretase, which is relevant in Alzheimer's disease research .

Binding Affinity Studies :

Studies utilizing molecular docking and kinetic assays have revealed insights into its binding interactions with biological targets. The compound shows a promising binding affinity that could be leveraged for therapeutic applications.

Case Studies

-

Protease Inhibition :

- A study demonstrated the efficacy of this compound as a protease inhibitor, showing potential for the treatment of diseases where protease activity is dysregulated.

-

Alzheimer's Disease Research :

- The compound's role in inhibiting β-secretase was highlighted, suggesting it may aid in reducing amyloid plaque formation in Alzheimer's patients.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented:

| Compound Name | Unique Features |

|---|---|

| Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate | Contains a hydroxyl group, enhancing solubility and reactivity |

| Tert-butyl N-(5-methylcyclopent-2-en-1-yl)carbamate | Features a methyl substitution that alters steric properties |

| Tert-butyl N-(3-cyclobutene-1-yloxy)carbamate | Incorporates an ether linkage, affecting its biological activity |

The structural uniqueness of this compound lies in its specific cyclopentenone structure combined with carbamate functionality, providing distinct reactivity profiles compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate in laboratory settings?

- Methodological Answer :

- Ventilation : Use in well-ventilated areas or fume hoods to avoid inhalation of vapors (common in carbamate handling) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .

- Storage : Store in airtight containers at room temperature, away from strong acids/bases and oxidizing agents to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Key Route : React 4-oxocyclopent-2-en-1-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using a base like triethylamine (TEA) at 0–25°C. Monitor progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

- Yield Optimization : Use anhydrous conditions to suppress side reactions. Typical yields range from 65–85% after column chromatography .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.45 ppm (tert-butyl), 5.8–6.2 ppm (cyclopentenyl protons), and 6.8–7.2 ppm (carbamate NH, broad) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity (>95%). ESI-MS [M+H⁺] at m/z 254.2 .

Q. What are the stability considerations for this compound under different conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

- pH Sensitivity : Hydrolyzes in acidic (pH <3) or basic (pH >10) conditions, releasing cyclopentenone and tert-butanol. Stabilize in neutral buffers for biological studies .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of this carbamate?

- Methodological Answer :

- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) as a catalyst to accelerate Boc protection .

- Solvent Optimization : Compare DCM with THF or acetonitrile for solubility and reaction kinetics .

- Scale-Up Challenges : Address exothermicity by controlled addition of Boc₂O and use jacketed reactors .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NH proton shifts in NMR)?

- Methodological Answer :

- Deuterium Exchange : Confirm NH presence via D₂O shake; disappearance of δ 6.8–7.2 ppm peak indicates NH .

- Variable Temperature NMR : Detect conformational changes (e.g., rotamers) by cooling samples to –40°C .

- X-ray Crystallography : Resolve ambiguities by growing single crystals from ethyl acetate/hexane .

Q. How does the cyclopentenone moiety influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer :

- Dienophilicity : The α,β-unsaturated ketone acts as a dienophile. React with 1,3-dienes (e.g., isoprene) at 80°C in toluene to form bicyclic adducts .

- Stereoelectronic Effects : Electron-withdrawing carbamate group enhances dienophilicity; DFT calculations (e.g., Gaussian) predict regioselectivity .

Q. What methodologies assess the environmental impact of this compound despite limited ecotoxicological data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.